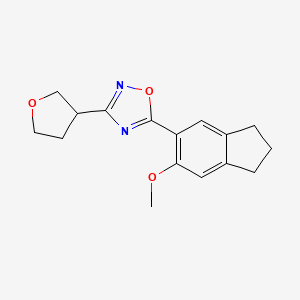

![molecular formula C12H12F3NO3 B5619452 4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5619452.png)

4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of glycidyl carbamate derivatives catalyzed by bicyclic guanidine under mild conditions, which is also applicable to multifunctional compounds, providing bi- and tri-functional alcohols with oxazolidinone moieties (Yoshida & Endo, 2021). Another method describes the synthesis of 4-hydroxymethyl 2-oxazolidinones from 3-benzyloxazolidin-2-one, highlighting the base-induced dimerization process to obtain the title compound, which features hydrogen-bonded dimers involving the hydroxyl OH and amide carbonyl (Aitken, Logan, & Slawin, 2022).

Molecular Structure Analysis

The molecular structure of related oxazolidinone compounds has been determined through various methods, including single-crystal X-ray analysis, which revealed specific motifs and stacking columns, providing insights into the molecular organization and potential applications in organic light-emitting devices and nonlinear optical materials (Kumari, Varghese, & George, 2016).

Chemical Reactions and Properties

Oxazolidinone derivatives participate in various chemical reactions, including cycloaddition reactions and transformations into different functional groups. For example, a novel [3 + 2] cycloaddition reaction between in situ formed azaoxyallyl cations and aldehydes has been developed, allowing the rapid formation of oxazolidin-4-ones (Zhang, Yang, Yao, & Lin, 2016).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Detailed studies on photophysical properties, including absorption and fluorescence in various solvents, have been conducted to explore their potential applications (Kumari, Varghese, & George, 2016).

Propriétés

IUPAC Name |

4-(hydroxymethyl)-3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c13-12(14,15)10-4-2-1-3-8(10)5-16-9(6-17)7-19-11(16)18/h1-4,9,17H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBFLVKKAXVRGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CC2=CC=CC=C2C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5619378.png)

![methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5619389.png)

![N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5619391.png)

![3-{hydroxy[2-(6-methyl-3-pyridinyl)ethyl]phosphoryl}propanoic acid](/img/structure/B5619405.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5619412.png)

![2-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619415.png)

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5619420.png)

![3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5619432.png)

![N-[4-(benzyloxy)phenyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5619440.png)

![3-{(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5619446.png)

![[(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B5619458.png)